REACTION_SMILES
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[CH3:29][CH2:30][OH:31].[Cl:5][CH2:6][C:7](=[O:8])[N:9]1[CH:10]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[c:11]2[cH:12][c:13]([O:21][CH3:22])[c:14]([O:19][CH3:20])[cH:15][c:16]2[CH2:17][CH2:18]1.[NH2:1][C:2](=[S:3])[NH2:4]>>[NH:9]1[CH:10]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[c:11]2[cH:12][c:13]([O:21][CH3:22])[c:14]([O:19][CH3:20])[cH:15][c:16]2[CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1OC)C(c1ccccc1)N(C(=O)CCl)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(N)=S
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Name
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Type
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product
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Smiles
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COc1cc2c(cc1OC)C(c1ccccc1)NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |